N-(2-METHOXYPHENYL)MALEAMIC ACID
Description
General Overview of Maleamic Acids in Organic Chemistry
Maleamic acids are a class of organic compounds characterized by the presence of both an amide and a carboxylic acid functional group, linked by a cis-alkene (C=C double bond) backbone. ontosight.aiwikipedia.org They are formally derived from maleic anhydride (B1165640) through its reaction with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction, a type of nucleophilic acyl substitution, involves the opening of the anhydride ring and is a common method for their synthesis. rsc.org The general structure of a maleamic acid is HOOC-CH=CH-CONH-R, where 'R' can be a hydrogen atom or an organic substituent.
The defining feature of maleamic acids is the cis-configuration of the double bond, which is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the amide group. ontosight.ai This structural characteristic influences their chemical reactivity and physical properties. Maleamic acids are often white crystalline solids and are soluble in water and many organic solvents. ontosight.ai They are considered valuable intermediates in organic synthesis, serving as precursors for various other compounds, including the corresponding maleimides, which are formed through a dehydration reaction. niscpr.res.inresearchgate.net
Significance and Research Trajectory of N-Substituted Maleamic Acids
N-substituted maleamic acids, where the amide nitrogen is attached to an organic group, represent a significant and diverse family of molecules with a wide range of applications. rsc.org The substituent 'R' group can be varied extensively, including alkyl, aryl, and heterocyclic moieties, allowing for the fine-tuning of the molecule's properties for specific purposes.
The research trajectory of N-substituted maleamic acids has been driven by their utility as building blocks in synthetic chemistry. rsc.org They are key precursors in the synthesis of N-substituted maleimides, which are important in polymer chemistry and materials science for producing heat-resistant polymers. niscpr.res.inerpublications.com The maleimide (B117702) unit, derived from the maleamic acid, imparts thermal stability and desirable mechanical properties to these polymers. erpublications.com
Furthermore, N-substituted maleamic acids and their derivatives have been investigated for their potential biological activities. ontosight.ai Although this area is not as extensively studied for all derivatives, some have been considered for various applications in medicinal chemistry. rsc.org The ability to introduce diverse functionalities through the N-substituent makes them attractive scaffolds for the design of new molecules with specific biological targets. jocpr.com The synthesis of these compounds is often straightforward, making them readily accessible for further chemical transformations and investigations. mdpi.com
Historical Context and Evolution of Research on N-(2-Methoxyphenyl)maleamic Acid
The study of this compound is situated within the broader historical development of maleamic acid chemistry. Early research focused on the fundamental reactions of maleic anhydride with amines to produce various N-substituted maleamic acids. acs.org Over time, the focus has shifted towards exploring the specific properties and applications of individual derivatives, including those with substituted phenyl rings.
Research specifically mentioning this compound often appears in the context of its role as a precursor or intermediate. For instance, it is the intermediate in the synthesis of N-(2-Methoxyphenyl)methane maleimide, a monomer used to create heat-resistant polymers. erpublications.com The synthesis involves the reaction of an intermediate amine with maleic anhydride to form this compound, which is then cyclized to the maleimide. erpublications.com
More recent research continues to explore the synthesis and potential applications of various N-substituted maleamic acids, including those with methoxyphenyl groups. These studies often focus on developing more efficient and environmentally friendly synthetic methods. The fundamental reaction of a primary amine with maleic anhydride to form the corresponding maleamic acid remains a cornerstone of this research. mdpi.comscispace.com While a detailed historical timeline for this compound itself is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader and ongoing exploration of maleamic acids and their derivatives in both synthetic and materials chemistry.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 36847-94-6 cookechem.comsinfoobiotech.com |
| Molecular Formula | C11H11NO4 cookechem.comsinfoobiotech.com |
| Molecular Weight | 221.21 g/mol cookechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
31460-26-1 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChI Key |
HGLMERMZXFKZOL-SREVYHEPSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Other CAS No. |
31460-26-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Methoxyphenyl Maleamic Acid
Conventional Synthetic Routes to N-(2-Methoxyphenyl)maleamic Acid
The most common and straightforward method for synthesizing N-substituted maleamic acids, including the N-(2-methoxyphenyl) derivative, involves the direct acylation of an amine.
Acylation Reaction of 2-Methoxyaniline with Maleic Anhydride (B1165640)
The synthesis is primarily achieved through the amine acylation of 2-methoxyaniline with maleic anhydride. tandfonline.com This reaction involves the nucleophilic attack of the amino group of 2-methoxyaniline on one of the carbonyl carbons of the maleic anhydride molecule. This attack leads to the opening of the anhydride ring, forming the corresponding amic acid. fsu.edu The process is typically conducted at room temperature. tandfonline.com
The general reaction scheme is as follows: A solution of maleic anhydride in a suitable solvent is treated dropwise with a solution of 2-methoxyaniline in the same solvent, with constant stirring. The resulting mixture is stirred for a period to allow the reaction to reach completion, typically around 30 minutes, followed by a waiting period of another 30 minutes. nih.govnih.govnih.gov The product, this compound, often precipitates from the reaction mixture as a solid. Post-reaction workup may involve treating the mixture with dilute hydrochloric acid to remove any unreacted 2-methoxyaniline, followed by washing with water to remove unreacted maleic anhydride and its hydrolysis product, maleic acid. nih.govnih.govnih.gov
Influence of Reaction Solvents on this compound Formation
The choice of solvent can significantly impact the reaction rate, yield, and purity of the resulting this compound. Solvents commonly used for the synthesis of analogous N-aryl maleamic acids include toluene, diethyl ether, and dimethylformamide (DMF). nih.govnih.govchemicalbook.comijert.org
The solvent's role is to dissolve the reactants, facilitating their interaction. The product's solubility in the chosen solvent is also a critical factor. In many preparations, the desired maleamic acid is less soluble in the reaction solvent than the starting materials, causing it to precipitate out of the solution as it forms, which drives the reaction to completion according to Le Chatelier's principle. For instance, syntheses of similar compounds have been successfully performed in toluene, where the product precipitates upon formation. nih.govnih.govnih.gov
| Solvent | Reactant 1 | Reactant 2 | Typical Outcome | Reference |
| Toluene | Maleic Anhydride | 2-Methylaniline | Solid product precipitates from the mixture. | nih.gov |
| Toluene | Maleic Anhydride | 4-Methoxyaniline | Solid product precipitates from the mixture. | nih.gov |
| Toluene | Maleic Anhydride | 2-Chloro-4-nitroaniline | Solid product precipitates from the mixture. | nih.gov |
| Diethyl Ether | Maleic Anhydride | 4-Methoxyaniline | High yield of the desired N-(4-methoxyphenyl)maleamic acid. | chemicalbook.com |
| DMF | Maleic Anhydride | 4-Nitroaniline | The reaction proceeds effectively at room temperature. | ijert.org |
Optimized Reaction Conditions in this compound Synthesis
To improve the efficiency and outcome of the synthesis, various reaction parameters can be optimized. These include traditional variables like temperature and stirring rate, as well as the application of modern energy sources like microwave irradiation.
Temperature and Stirring Rate Optimization Studies
Temperature is a critical parameter in the synthesis of maleamic acids. The acylation reaction is exothermic, and careful temperature control is necessary. For the synthesis of analogous N-substituted maleamic acids, reactions are often run at room temperature or with cooling to maintain a temperature below 70°C. tandfonline.com Overheating the reaction can lead to lower yields, potentially due to the formation of side products or the reversal of the reaction. tandfonline.com
The stirring rate is another important factor that ensures the homogeneity of the reaction mixture. Efficient stirring allows for effective mixing of the reactants, promotes uniform heat distribution, and prevents localized overheating, which is crucial for controlling the reaction and maximizing the yield and purity of the product.
Application of Microwave Irradiation in Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, a process known as dielectric heating. nih.gov This often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. nih.govjchps.com
| Method | Reaction Time | Yield | Temperature | Reference |
| Conventional Heating | 60 min | 70% | 60-70°C | tandfonline.com |
| Microwave Irradiation | 30 s | 73% | 90°C | tandfonline.com |
This data is for the subsequent cyclization step of a related compound, N-(4-chloro)maleanilic acid, but illustrates the potential benefits of microwave irradiation.
Catalytic Systems in this compound Preparation
While the direct acylation of anilines with maleic anhydride is often a spontaneous and high-yielding reaction that does not typically require a catalyst, the broader field of amide synthesis has explored various catalytic systems. For the subsequent step of converting the maleamic acid to a maleimide (B117702), catalysts like sodium acetate (B1210297) are commonly used in conjunction with a dehydrating agent like acetic anhydride. tandfonline.com
In other related syntheses, Lewis acids have been employed. For instance, cobalt(II) has been reported to catalyze cyclization reactions to form other heterocyclic compounds. nih.gov While there is limited specific literature on the catalytic synthesis of this compound itself, the use of mild acid or base catalysts could potentially influence the reaction rate. However, care must be taken as both acidic and basic conditions can promote the hydrolysis of the maleamic acid product or the starting maleic anhydride. researchgate.net
Role of Acid Catalysts in Acylation
Acid catalysis is a common strategy to enhance the rate of acylation reactions. In the synthesis of N-arylmaleamic acids, Brønsted or Lewis acids can be employed to activate the maleic anhydride substrate. The catalyst protonates a carbonyl oxygen of the anhydride, which increases the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the anhydride more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2-methoxyaniline.
Acetic acid is a notable example of a Brønsted acid that can serve as both a catalyst and a solvent in the synthesis of maleamic acids. mdpi.comresearchgate.net Its use can facilitate the reaction between diamines and maleic anhydride, leading to good to moderate yields. mdpi.com While strong acids can protonate the amine reactant, rendering it non-nucleophilic and shifting the reaction equilibrium away from amide formation, weaker acids like acetic acid can provide a catalytic pathway for N-acylation. d-nb.infonih.govrsc.org The general mechanism involves the activation of the acyl source, promoting the formation of the amide bond. researchgate.net
Table 1: Conceptual Acid-Catalyzed Acylation Conditions
| Parameter | Condition | Role/Function |
| Reactants | 2-methoxyaniline, Maleic anhydride | Amine and Acylating Agent |
| Catalyst | Acetic Acid (catalytic amount) | Brønsted acid; activates anhydride |
| Solvent | Toluene, Acetic Acid | Non-polar aprotic or polar protic |
| Temperature | Room Temperature to Reflux | Affects reaction rate |
| Outcome | This compound | Product formation via activated acyl intermediate |
Utilization of Base Catalysts in Maleamic Acid Formation
Base catalysts function by increasing the nucleophilicity of the amine reactant. A base, such as triethylamine (B128534) (TEA) or pyridine, can deprotonate the amine, generating a more potent nucleophile that can more readily attack the carbonyl carbon of the maleic anhydride. This approach is particularly useful when dealing with less reactive amines.
While the reaction between a primary amine and maleic anhydride often proceeds without a catalyst, the introduction of a base can accelerate the reaction. For instance, base catalysis has been effectively used in the ring-opening of maleimides in water to produce dimaleamic acids in nearly quantitative yields. mdpi.com Similarly, bases like TEA have been used to catalyze the ring-opening of anhydride groups in copolymers. researchgate.net This principle can be applied to the synthesis of this compound to enhance the reaction rate, particularly under mild conditions.
Dual Catalytic Approaches for Enhanced Efficiency
Dual catalysis involves the simultaneous use of two distinct catalysts that operate through different mechanisms to synergistically accelerate a reaction. thieme.de In the synthesis of this compound, a hypothetical dual catalytic system could involve an acid and a base working in concert.
A Lewis acid or Brønsted acid could activate the maleic anhydride by increasing its electrophilicity, as described previously. Concurrently, a base catalyst could deprotonate the 2-methoxyaniline, increasing its nucleophilicity. This simultaneous activation of both the electrophile and the nucleophile could lead to a significant enhancement in reaction efficiency, allowing the synthesis to proceed under milder conditions and with shorter reaction times than single-catalyst systems. Such cooperative catalysis represents a sophisticated strategy for optimizing chemical transformations. thieme.de
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles encourage the development of synthetic methods that are environmentally benign. This includes reducing the use of hazardous solvents and minimizing energy consumption.
Solvent-Free Synthesis Protocols
Solvent-free, or solid-state, synthesis offers a significant green advantage by eliminating the need for potentially toxic and volatile organic solvents. Mechanochemistry, which involves grinding solid reactants together, is one such approach. For the synthesis of N-arylmaleamic acids, this method has been shown to be effective. tandfonline.com
In this protocol, solid 2-methoxyaniline and maleic anhydride would be combined in a mortar and ground together at room temperature. The mechanical force initiates the chemical reaction, leading to the formation of this compound. This method is not only environmentally friendly but also often results in high yields and reduced reaction times. tandfonline.com
Table 2: Example of a Solvent-Free Synthesis Protocol
| Step | Procedure | Purpose |
| 1. Reactant Mixing | Equimolar amounts of solid 2-methoxyaniline and maleic anhydride are placed in a mortar. | Combine reactants for reaction. |
| 2. Grinding | The mixture is ground with a pestle for a specified time (e.g., 5-15 minutes) at room temperature. | Provide mechanical energy to initiate the reaction. |
| 3. Reaction Monitoring | The reaction progress can be monitored by observing the physical change of the mixture or by TLC. | Ensure completion of the reaction. |
| 4. Isolation | The resulting solid product is washed with a non-solvent (e.g., cold water or dilute acid) to remove unreacted starting materials. | Purify the product. |
Purification and Isolation Techniques for this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual catalyst.
Recrystallization Strategies
Recrystallization is a powerful technique for purifying solid organic compounds. mt.com The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. mt.com
For N-arylmaleamic acids, which contain polar functional groups (carboxylic acid, amide) and a non-polar aryl group, polar protic solvents are often effective. Ethanol (B145695) has been successfully used to recrystallize analogous compounds like N-(4-methoxyphenyl)maleamic acid and N-(2-chloro-4-nitrophenyl)maleamic acid. nih.govnih.gov The process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly, inducing the formation of pure crystals. Other potential solvent systems could include mixtures like ethanol/water, acetone/water, or ethyl acetate/hexane, where the second solvent acts as an anti-solvent. reddit.com
Table 3: Potential Solvents for Recrystallization of this compound
| Solvent/System | Type | Rationale for Use |
| Ethanol | Polar Protic | Documented success with similar maleamic acids; good solubility at high temperatures, lower at room temperature. nih.govnih.gov |
| Water | Polar Protic | Can be used as an anti-solvent with more soluble organic solvents like ethanol or acetone. reddit.com |
| Acetone | Polar Aprotic | Good solvent for many organic compounds; often used in a mixture with an anti-solvent like water or heptane (B126788). |
| Ethyl Acetate / Heptane | Polar Aprotic / Non-polar | A common mixed-solvent system; the compound is dissolved in hot ethyl acetate, and heptane is added to induce crystallization upon cooling. reddit.com |
| Toluene | Aromatic | Can be effective for compounds with aromatic rings, particularly for removing more polar impurities. nih.gov |
Chromatographic Methods for Purification
The purification of this compound, an ionizable organic acid, often requires specialized chromatographic techniques to remove impurities such as unreacted starting materials or side products. Standard silica (B1680970) gel chromatography can be challenging due to the strong interaction between the acidic proton of the carboxylic acid and the polar silica stationary phase, which can lead to poor separation and significant tailing of the product peak. To mitigate these issues, modified chromatographic methods are employed.
Normal-Phase Chromatography with Acidic Modifiers: When using normal-phase column chromatography with silica gel, the addition of a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase is a common strategy. This acidic modifier helps to suppress the ionization of the this compound, reducing its strong interaction with the silica gel. This results in more symmetrical peak shapes and improved separation from less polar impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Reversed-phase HPLC is a highly effective method for the purification of polar and ionizable compounds like this compound. In this technique, a nonpolar stationary phase (commonly C18-functionalized silica) is used with a polar mobile phase.
Key to the successful separation of organic acids via RP-HPLC is the control of the mobile phase pH. nih.gov To ensure the analyte is in its less polar, protonated form (-COOH), the pH of the mobile phase is typically maintained at a low level, approximately 2-3 units below the pKa of the carboxylic acid. biotage.com This is usually achieved by adding an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the aqueous component of the mobile phase. biotage.comlcms.cz The organic component is typically methanol (B129727) or acetonitrile, and a gradient elution (where the proportion of the organic solvent is increased over time) is often used to separate compounds with a range of polarities. nih.govtandfonline.com
The following interactive table summarizes typical conditions used for the chromatographic purification of organic acids, which are applicable to this compound.
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Detection Method | Key Principle |
|---|---|---|---|---|
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid | Thin-Layer Chromatography (TLC) / UV | Suppresses ionization to reduce peak tailing on the polar stationary phase. |
| Reversed-Phase HPLC | C18-functionalized Silica | Water/Methanol or Water/Acetonitrile with 0.1% Phosphoric Acid or TFA (pH ~2.1) | UV-Vis Detector (e.g., at 210 nm) nih.gov | Ensures the acid is in its protonated, more retained form on the nonpolar stationary phase. biotage.com |
Filtration and Washing Protocols for Product Isolation
The synthesis of this compound from 2-methoxyaniline and maleic anhydride typically yields the product as a solid precipitate directly from the reaction mixture. nih.gov The isolation and initial purification of this solid product are achieved through a standardized sequence of filtration and washing steps designed to efficiently remove unreacted starting materials and soluble byproducts.
The general protocol is as follows:
Suction Filtration: The reaction mixture, which is a slurry containing the precipitated product, is poured into a Büchner funnel fitted with filter paper. A vacuum is applied to rapidly separate the solid product from the liquid solvent and any dissolved impurities. nih.govorgsyn.org This method is efficient for collecting fine powders.
Acidic Wash: The filter cake is first washed with a cold, dilute solution of hydrochloric acid. This step is crucial for removing any residual basic starting material, in this case, 2-methoxyaniline. nih.gov The aniline (B41778) is protonated to form a water-soluble salt, which is then washed away.
Aqueous Wash: Following the acid wash, the product is washed thoroughly with cold water. The primary purpose of this step is to remove any unreacted maleic anhydride, which hydrolyzes in the presence of water to form the highly water-soluble maleic acid. nih.gov This wash also removes any remaining hydrochloric acid and water-soluble salts.
Organic Solvent Rinse (Optional): In some procedures, a final rinse with a low-boiling point organic solvent, such as cold petroleum ether or a water/ethanol mixture, is performed. orgsyn.orgmdpi.com This helps to remove any nonpolar impurities and aids in drying the final product.
Drying: The purified solid is typically left on the filter under vacuum for a period to remove the bulk of the washing solvents before being transferred to a desiccator or a vacuum oven for complete drying.
The purpose of each washing step is detailed in the interactive table below.
| Washing Agent | Impurity Removed | Mechanism of Removal |
|---|---|---|
| Dilute Hydrochloric Acid | Unreacted 2-methoxyaniline | Converts the basic aniline into its water-soluble hydrochloride salt. |
| Cold Water | Unreacted Maleic Anhydride / Maleic Acid | Maleic anhydride hydrolyzes to water-soluble maleic acid, which is washed away. nih.gov |
| Petroleum Ether / Ethanol | Nonpolar impurities / residual water | Dissolves nonpolar contaminants and displaces water to facilitate faster drying. |
Yield Optimization Studies in this compound Production
Optimizing the production yield of this compound involves the careful control of several key reaction parameters. The synthesis is a nucleophilic acyl substitution reaction between 2-methoxyaniline and maleic anhydride. mdpi.com While specific optimization studies for this exact compound are not extensively published, valuable insights can be drawn from established methodologies for the synthesis of analogous N-aryl maleamic acids. nih.govorgsyn.org The primary factors influencing the yield include reactant stoichiometry, solvent choice, reaction temperature, and reaction time.
Reactant Stoichiometry: The reaction is typically performed with a 1:1 molar ratio of the aniline to maleic anhydride. orgsyn.org To drive the reaction to completion and ensure that the more valuable aniline is fully consumed, a slight excess (1-5 mol%) of maleic anhydride can be used.
Solvent Selection: The choice of solvent is critical as it must dissolve the reactants but often causes the product to precipitate upon formation, which drives the reaction equilibrium forward. Aprotic solvents are generally preferred.
Ethereal Solvents (e.g., Diethyl Ether): Provide good solubility for the reactants and often lead to high yields of the precipitated product. orgsyn.org
Aromatic Hydrocarbons (e.g., Toluene): Also effective, allowing for easy product filtration. nih.gov
Polar Aprotic Solvents (e.g., Acetic Acid, DMF): These can also be used and may lead to faster reaction rates, though product isolation might require precipitation by adding a non-solvent. mdpi.com
Reaction Temperature: The N-acylation of anilines with maleic anhydride is an exothermic reaction that proceeds readily at room temperature. iosrjournals.org
Initial Cooling: It is often beneficial to cool the reaction vessel in an ice bath during the addition of the aniline to the maleic anhydride solution to control the initial exotherm. orgsyn.org
Room Temperature Reaction: After the initial addition, the reaction is typically stirred at room temperature for a period to ensure completion. nih.gov Elevated temperatures are generally avoided as they can promote the subsequent (and in this case, undesired) cyclization to the corresponding maleimide or other side reactions.
Reaction Time: The reaction is generally rapid. Most reported procedures for similar compounds indicate that a reaction time of 30 minutes to 2 hours of stirring at room temperature is sufficient for the reaction to go to completion. nih.govorgsyn.org Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum product formation.
The following interactive table summarizes key parameters and their typical ranges for optimizing the synthesis of N-aryl maleamic acids.
| Parameter | Condition/Range | Impact on Yield |
|---|---|---|
| Stoichiometry (Aniline:Anhydride) | 1:1 to 1:1.05 | A slight excess of anhydride ensures complete conversion of the aniline. |
| Solvent | Diethyl Ether, Toluene, Acetic Acid | Affects reactant solubility and ease of product isolation by precipitation. nih.govorgsyn.orgmdpi.com |
| Temperature | 0°C (initial addition) to Room Temperature | Controlling the initial exotherm prevents side reactions; the reaction proceeds efficiently at room temperature. orgsyn.org |
| Reaction Time | 0.5 - 2 hours | Sufficient time is needed for complete reaction, but excessively long times offer no benefit and may allow for side reactions. nih.gov |
Derivatization and Analog Synthesis of N 2 Methoxyphenyl Maleamic Acid
Synthesis of N-(2-Methoxyphenyl)maleimide and Related Isomers
A principal route for the derivatization of N-arylmaleamic acids, including the N-(2-methoxyphenyl) analog, is the conversion to the corresponding N-arylmaleimide. This transformation involves an intramolecular cyclodehydration reaction. The process can also lead to the formation of isomeric structures, which are critical to understand and control for efficient synthesis.
Cyclodehydration Reactions to Form N-(2-Methoxyphenyl)maleimide
The synthesis of N-arylmaleimides from their N-arylmaleamic acid precursors is a well-established method involving cyclodehydration. rsc.org A standard and widely used procedure involves heating the N-arylmaleamic acid in acetic anhydride (B1165640) with a catalytic amount of anhydrous sodium acetate (B1210297). ucl.ac.beorgsyn.orgtandfonline.com In this reaction, the maleamic acid is typically dissolved or suspended in acetic anhydride, and upon heating, undergoes ring closure to form the thermodynamically stable five-membered imide ring. orgsyn.orgtandfonline.com
The general steps for this synthesis are:
Reaction of the primary amine (2-methoxyaniline) with maleic anhydride in a suitable solvent like diethyl ether to form the N-(2-methoxyphenyl)maleamic acid intermediate. ucl.ac.beorgsyn.org
Isolation of the maleamic acid, which often precipitates from the reaction mixture. ucl.ac.be
The cyclodehydration of the isolated this compound using a dehydrating agent. A common system is a mixture of acetic anhydride and sodium acetate, heated to temperatures around 60-100 °C. rsc.orgtandfonline.com
The resulting N-(2-methoxyphenyl)maleimide product is then typically isolated by precipitation in ice water, followed by filtration and purification, often through recrystallization. orgsyn.orgtandfonline.com
Various dehydrating agents can be employed for this cyclization, each with potential impacts on reaction conditions and product distribution. While acetic anhydride is common, other reagents such as thionyl chloride (SOCl₂) with triethylamine (B128534) (Et₃N) have also been reported for the conversion of N-arylmaleamic acids. uludag.edu.tr The choice of dehydrating agent can be crucial as it may influence the formation of side products. researchgate.net
| Dehydrating Agent/System | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Acetic Anhydride / Sodium Acetate | Heating (60-100 °C) | Classic, widely used method; generally provides good yields of the maleimide (B117702). | rsc.orgucl.ac.beorgsyn.org |
| Trifluoroacetic Anhydride | Mild conditions | Can favor the formation of the isomaleimide intermediate. | researchgate.net |
| Thionyl Chloride (SOCl₂) / Triethylamine (Et₃N) | Reflux in THF | Can lead to a mixture of maleimides and 3-chlorosuccinimides, depending on the aryl substituents. | uludag.edu.trtubitak.gov.tr |
| N,N′-dicyclohexylcarbodiimide (DCC) | Solvent such as CH₂Cl₂ | A carbodiimide-based method used for dehydration under mild conditions. | researchgate.net |
Formation and Characterization of N-(2-Methoxyphenyl)isomaleimide Intermediates
During the cyclodehydration of N-arylmaleamic acids, the formation of N-substituted isomaleimides can occur as an alternative to, or an intermediate for, the desired maleimide. lew.ro The reaction is believed to proceed through a mixed anhydride intermediate. This intermediate can then undergo intramolecular cyclization via two distinct pathways: nucleophilic attack by the amide nitrogen on a carbonyl carbon to form the maleimide, or attack by the amide oxygen to form the isomaleimide. researchgate.netlew.ro
The formation of the isomaleimide is particularly favored under certain conditions, such as the use of trifluoroacetic anhydride as the dehydrating agent. researchgate.net The N-(2-Methoxyphenyl)isomaleimide would feature an imino-ether linkage within the five-membered ring, which is structurally distinct from the imide functionality of N-(2-Methoxyphenyl)maleimide.
Characterization and differentiation of these isomers are critical. This is typically achieved through spectroscopic methods:
Infrared (IR) Spectroscopy: Isomaleimides exhibit characteristic C=N stretching and C-O-C stretching bands, which are absent in maleimides. Maleimides, in contrast, show two distinct C=O stretching bands characteristic of the imide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can readily distinguish between the two isomers. rsc.org The chemical shifts of the protons and carbons within the five-membered ring and attached to the nitrogen atom will differ significantly due to the different electronic environments in the maleimide versus the isomaleimide structure.
Isomerization Pathways from N-(2-Methoxyphenyl)isomaleimide to N-(2-Methoxyphenyl)maleimide
The N-arylisomaleimide is generally considered to be the kinetically favored product under certain conditions, while the corresponding N-arylmaleimide is the more thermodynamically stable isomer. Consequently, the isomaleimide can often be converted to the maleimide. researchgate.net
Design and Synthesis of Substituted N-Arylmaleamic Acid Analogs of this compound
The synthesis of analogs of this compound involves modifying the chemical structure, typically by introducing different substituents onto the N-aryl ring. These modifications can significantly influence the compound's properties and reactivity.
Investigation of Regioselectivity in Analog Formation
When synthesizing analogs using unsymmetrical anhydrides, the issue of regioselectivity arises. For example, the reaction of a substituted aniline (B41778) with an anhydride like itaconic anhydride (methylsuccinic anhydride) can result in two different regioisomeric products. uludag.edu.trtubitak.gov.tr This occurs because the nucleophilic amine can attack either of the two non-equivalent carbonyl carbons of the anhydride. tubitak.gov.tr
Research has shown that the electronic nature of the substituents on the arylamine plays a critical role in directing this regioselectivity:
Electron-donating groups (like methoxy (B1213986) or methyl) on the aromatic ring of the aniline tend to favor nucleophilic attack at the C-5 carbonyl of itaconic anhydride. uludag.edu.tr
Electron-withdrawing groups (like nitro or chloro) enhance the preference for attack at the C-2 carbonyl. uludag.edu.tr
This substituent-dependent control of the reaction provides a predictable strategy for the synthesis of specific regioisomers of N-arylmaleamic acid analogs. For this compound, the methoxy group is electron-donating, and this principle would guide the synthesis of more complex analogs derived from unsymmetrical anhydrides.
| Substituent on Aniline (Ar-NH₂) | Electronic Effect | Favored Product Ratio (Attack at C-5 / Attack at C-2) | Reference |
|---|---|---|---|
| 4-OCH₃ | Strongly Donating | High ratio (favors C-5 attack) | uludag.edu.tr |
| 4-CH₃ | Donating | Moderate ratio (favors C-5 attack) | uludag.edu.tr |
| H | Neutral | Baseline ratio | uludag.edu.tr |
| 4-Cl | Withdrawing | Low ratio (favors C-2 attack) | uludag.edu.tr |
| 4-NO₂ | Strongly Withdrawing | Very low ratio (strongly favors C-2 attack) | uludag.edu.tr |
Impact of Aromatic Substituents on Synthetic Outcomes
The nature of the substituent on the aromatic ring of an N-arylmaleamic acid analog has a profound impact on the subsequent cyclodehydration reaction. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—can alter the nucleophilicity of the amide nitrogen and influence the stability of intermediates, thereby affecting reaction rates and product distribution. chemistrytalk.org
For example, in cyclizations performed with SOCl₂-Et₃N, a clear substituent effect on the product outcome has been observed. The reaction can yield either the desired N-arylmaleimide or a side product, 3-chloro-1-arylpyrrolidine-2,5-dione. tubitak.gov.tr The ratio of these products is dependent on the electronic nature of the aromatic substituent. Electron-donating groups on the aryl ring tend to favor the formation of the maleimide, whereas electron-withdrawing groups lead to a higher proportion of the chlorinated succinimide (B58015) product. tubitak.gov.tr This demonstrates that careful consideration of the electronic effects of substituents is crucial for designing successful synthetic routes to targeted N-arylmaleimide analogs. youtube.com
| Substituent (X) in X-C₆H₄- | Electronic Effect | Yield of Maleimide (%) | Yield of 3-Chlorosuccinimide (%) | Reference |
|---|---|---|---|---|
| 4-OCH₃ | Donating | High | Low | tubitak.gov.tr |
| 4-CH₃ | Donating | Moderate-High | Low | tubitak.gov.tr |
| H | Neutral | Moderate | Moderate | tubitak.gov.tr |
| 4-Cl | Withdrawing | Low | High | tubitak.gov.tr |
| 4-NO₂ | Strongly Withdrawing | Very Low | High | tubitak.gov.tr |
Coordination Chemistry of this compound as a Ligand
This compound has garnered interest in the field of coordination chemistry due to its potential to act as a versatile ligand, capable of forming stable complexes with various metal ions. Its structure, featuring both a carboxylic acid and an amide group, provides multiple potential coordination sites, allowing for diverse binding modes and the synthesis of novel organometallic compounds.
Synthesis of Organometallic Chelates Incorporating this compound
The synthesis of organometallic chelates involving this compound as a ligand typically follows a general synthetic pathway involving the reaction of the pre-synthesized ligand with a suitable metal precursor. The ligand itself is commonly prepared through the reaction of 2-methoxyaniline with maleic anhydride.
While specific literature on the synthesis of organometallic chelates of this compound is limited, the synthesis of analogous compounds, such as those with p-methoxyphenyl maleanilic acid, provides a reliable model. For instance, mixed ligand organometallic chelates of the chromium group have been synthesized by reacting the maleanilic acid ligand with hexacarbonyl metals. This suggests a similar approach can be employed for this compound.
A plausible synthetic route for a tetracarbonyl chromium(0) complex would involve the reaction of this compound with chromium hexacarbonyl in a suitable solvent, with the expulsion of two carbonyl groups.
Table 1: Representative Synthesis of a Metal Chelate with an N-Aryl Maleamic Acid Ligand
| Reactants | Reaction Conditions | Product | Reference |
| p-Methoxyphenyl maleanilic acid, Cr(CO)₆ | Reflux in an appropriate solvent | [Cr(CO)₄(p-methoxyphenyl maleanilato)] | researchgate.net |
Based on this, a proposed synthesis for the this compound chromium chelate is presented below.
Proposed Synthesis of [Cr(CO)₄(N-(2-methoxyphenyl)maleamato)] :
Equimolar amounts of this compound and chromium hexacarbonyl are refluxed in a high-boiling point solvent, such as dioxane, under an inert atmosphere. The reaction progress can be monitored by observing the evolution of carbon monoxide. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.
Analysis of Ligand Binding Modes in Metal Complexes
For analogous N-aryl maleamic acid complexes, a bidentate coordination mode is commonly observed, where the ligand chelates to the metal center through the oxygen atoms of the carboxylate and the amide carbonyl group. researchgate.net This forms a stable six-membered ring structure with the metal ion.
Infrared (IR) Spectroscopy:
Comparison of the IR spectrum of the free ligand with that of its metal complex reveals key shifts in vibrational frequencies that indicate coordination.
ν(C=O) of Carboxylic Acid: In the free ligand, this band appears at a characteristic frequency. Upon deprotonation and coordination to a metal, this band is expected to shift to a lower wavenumber due to the delocalization of the carboxylate group. For similar complexes, this shift can be in the range of 30-50 cm⁻¹. researchgate.net
ν(C=O) of Amide (Amide I band): A shift in the amide I band to a lower frequency upon complexation is indicative of the coordination of the amide oxygen to the metal center. This is attributed to a decrease in the double bond character of the C=O group upon electron donation to the metal.
ν(N-H): The N-H stretching frequency is generally not significantly affected if the nitrogen atom is not involved in coordination.
New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.
¹H-NMR Spectroscopy:
¹H-NMR spectroscopy is another powerful tool for analyzing the ligand's coordination.
-COOH Proton: The disappearance of the acidic proton signal of the carboxylic acid group in the spectrum of the metal complex is a clear indication of deprotonation and coordination.
-NH Proton: A downfield shift of the amide proton signal upon complexation can suggest a change in the electronic environment around the amide group due to the coordination of the adjacent carbonyl oxygen.
Table 2: Expected Spectroscopic Shifts upon Chelation of this compound
| Spectroscopic Probe | Free Ligand (Expected) | Metal Complex (Expected Change) | Reason for Change |
| IR: ν(C=O) Carboxyl | ~1700-1725 cm⁻¹ | Shift to lower frequency | Deprotonation and coordination of carboxylate |
| IR: ν(C=O) Amide | ~1640-1680 cm⁻¹ | Shift to lower frequency | Coordination of amide oxygen to metal |
| ¹H-NMR: -COOH | ~10-13 ppm | Signal disappears | Deprotonation |
| ¹H-NMR: -NH | ~8-10 ppm | Downfield shift | Change in electronic environment |
The collective evidence from these analytical techniques strongly supports a bidentate chelation of this compound through its carboxylate and amide oxygen atoms in its organometallic complexes.
Reaction Mechanisms and Pathways of N 2 Methoxyphenyl Maleamic Acid and Its Derivatives
Mechanistic Investigations of Cyclodehydration from N-(2-Methoxyphenyl)maleamic Acid to Imides
The cyclodehydration of N-substituted maleamic acids, including this compound, is a key process for the formation of corresponding maleimides and isomaleimides. The reaction conditions and the nature of the dehydrating agent significantly influence the product distribution. Maleimides are generally the thermodynamically favored product, while isomaleimides are often the kinetically controlled product.
Elucidation of the Role of Dehydrating Agents
Various dehydrating agents are employed to facilitate the cyclization of maleamic acids. Acetic anhydride (B1165640), often in the presence of a catalyst like sodium acetate (B1210297), is a common reagent for this transformation. The reaction with acetic anhydride is believed to proceed through the formation of a mixed anhydride intermediate. Computational studies on N-substituted maleamic acids suggest that the reaction is initiated by the deprotonation of the carboxylic acid by a nucleophilic center on the dehydrating agent. The resulting maleamate (B1239421) anion then attacks the dehydrating agent to form a complex, which subsequently loses an acetate anion to yield a neutral mixed anhydride. Ring closure to the imide or isoimide (B1223178) occurs after the loss of the amide proton from this intermediate.
Other dehydrating agents used for this purpose include:
N,N'-dicyclohexylcarbodiimide (DCC)
Ethyl chloroformate-triethylamine
Trifluoroacetic anhydride-triethylamine
Methanesulfonyl chloride
Cyanuric chloride
Oxalyl chloride
2-Chloro-1,3-dimethylimidazolinium chloride
The choice of dehydrating agent can influence the selectivity between imide and isoimide formation. For instance, methanesulfonyl chloride has been reported to selectively and rapidly produce isomaleimides from various maleamic acid derivatives.
Proposed Reaction Pathways for Imide and Isoimide Formation
The cyclization of the mixed anhydride intermediate can proceed via two main pathways, leading to the formation of either an imide or an isoimide. The pathway is dependent on whether the nucleophilic attack occurs from the amide nitrogen or the amide oxygen.
Imide Formation: Intramolecular attack by the amide nitrogen on the activated carboxyl group leads to the formation of the thermodynamically more stable five-membered maleimide (B117702) ring.
Isoimide Formation: Intramolecular attack by the amide oxygen on the activated carboxyl group results in the formation of the kinetically favored, but generally less stable, isoimide.
The electronic nature of the substituent on the nitrogen atom can influence the outcome of the cyclization. N-substituents that decrease the nucleophilicity of the nitrogen, such as benzyloxy, hydroxy, and acetoxy groups, can favor the formation of isomaleimides. Isomaleimides can subsequently be isomerized to the more stable maleimides, a process that can be catalyzed by agents like sodium acetate.
Hydrolysis Pathways of this compound
The hydrolysis of N-arylmaleamic acids is a critical reaction, impacting their stability and potential applications. The process can be influenced by factors such as pH, intramolecular catalysis, and the solvent environment.
Studies on Intramolecular Catalysis in Hydrolytic Cleavage
The hydrolysis of maleamic acids can be significantly accelerated by intramolecular catalysis, where the neighboring carboxylic acid group participates in the reaction. In acidic solutions, the hydrolysis of 4'-methoxysuccinanilic acid proceeds via intramolecular catalysis to yield succinic anhydride and anisidine. Similarly, the hydrolysis of aryl hydrogen malonates is subject to intramolecular general base catalysis by the ionized carboxyl group. For N-dimethylaminomaleamic acid, decomposition in aqueous solution occurs through an intramolecular reaction of the cis-carboxy group with the substituted carbamyl group, following pseudo-first-order kinetics with a dependence on pH.
Kinetic studies on the hydrolysis of related compounds, such as N-(2'-hydroxyphenyl)phthalamic acid and N-(2'-methoxyphenyl)phthalamic acid, in highly alkaline media have provided insights into the reaction mechanisms. The hydrolysis of N-(o-hydroxyphenyl)phthalimide involves intramolecular general base (IGB) assistance from the ortho-phenoxide group, leading to a significant rate enhancement. This highlights the potential for the methoxy (B1213986) group in this compound to influence hydrolysis rates, although direct anchimeric assistance is less likely compared to a hydroxyl group.
Effects of Solvent Media on Hydrolysis Kinetics
The solvent medium plays a crucial role in the kinetics of hydrolysis. Studies on the cleavage of N-(4′-methoxyphenyl)phthalamic acid in mixed aqueous-organic solvents like water-acetonitrile and water-1,4-dioxane have shown that the pseudo-first-order rate constants for hydrolysis decrease with an increasing proportion of the organic co-solvent. The rates were found to be higher in water-acetonitrile mixtures compared to water-1,4-dioxane. This effect is attributed to changes in solvent polarity and the solvation of the reacting species. Similarly, the rate of hydrolysis of N-alkylmaleimides is influenced by the solvent, with the reaction being proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.
Oxidative Transformations of this compound
Information specifically on the oxidative transformations of this compound is limited in the provided search results. However, general transformations for maleamic acids suggest that they can be oxidized. For instance, N-(4-Methoxyphenyl)maleamic acid can be oxidized to the corresponding maleimide. The naphthyl group in N-(1-Naphthyl)Maleamic Acid can undergo electrophilic aromatic substitution, and the male
Reductive Transformations of this compound
The structure of this compound features several reducible sites: the carbon-carbon double bond, the carboxylic acid group, and the amide group. The specific product of a reduction reaction is highly dependent on the reducing agent employed and the reaction conditions.
The most common reductive transformation for α,β-unsaturated carbonyl compounds is the reduction of the carbon-carbon double bond. Catalytic hydrogenation is a standard method for this conversion. In a reaction analogous to the hydrogenation of N-aryl maleimides, this compound can be reduced to its corresponding saturated derivative, N-(2-Methoxyphenyl)succinamic acid . researchgate.net This transformation typically proceeds under a hydrogen atmosphere using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction saturates the double bond without affecting the aromatic ring or the other functional groups under mild conditions.
Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce isolated double bonds, amides, or carboxylic acids. organic-chemistry.org However, in α,β-unsaturated systems, conjugate reduction (1,4-addition) of the double bond can occur, particularly with the use of catalysts like copper(II) salts. figshare.com The reduction of both the keto and ester groups in 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols by methanolic sodium borohydride has been observed, highlighting the potential for more extensive reduction under certain conditions. beilstein-journals.org
More powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing both the carboxylic acid and the amide functional groups. Treatment of this compound with LiAlH₄ would be expected to reduce the carboxyl group to a primary alcohol and the amide group to a secondary amine. The double bond may also be reduced in the process, leading to the formation of 4-((2-methoxyphenyl)amino)butane-1,2-diol.
A summary of potential reductive transformations is presented below.
Table 1: Potential Products from Reductive Transformations of this compound
| Reducing Agent/Method | Primary Product | Structure of Primary Product |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-(2-Methoxyphenyl)succinamic acid | ![]() |
| Sodium Borohydride (NaBH₄) | Likely no reaction or slow conjugate addition | N/A |
| Lithium Aluminum Hydride (LiAlH₄) | 4-((2-methoxyphenyl)amino)butane-1-ol | ![]() |
Note: The structures in the table are illustrative of the expected primary products under typical reaction conditions.
Nucleophilic Substitution Reactions Involving the Amide and Carboxyl Moieties of this compound
The amide and carboxyl groups of this compound are key sites for nucleophilic substitution reactions. These reactions are critical for its conversion into other important chemical entities, most notably N-substituted maleimides.
Intramolecular Nucleophilic Substitution: Cyclodehydration
The most significant nucleophilic substitution reaction of this compound is its intramolecular cyclodehydration to form N-(2-Methoxyphenyl)maleimide . This reaction involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule. google.com The process is typically facilitated by heat or by using a chemical dehydrating agent, such as acetic anhydride in the presence of a catalyst like sodium acetate. researchgate.netmdpi.com
The mechanism involves the activation of the carboxyl group, often by forming a mixed anhydride with acetic anhydride. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amide nitrogen lone pair. This cyclization is a crucial step in the synthesis of maleimide-based polymers and bismaleimides used in high-performance materials. google.comgoogle.com The rate of this imidization can be influenced by the electronic effects of substituents on the N-aryl ring. researchgate.net
Intermolecular Nucleophilic Substitution: Hydrolysis and Transamidation
The amide bond of this compound can be cleaved through hydrolysis, an intermolecular nucleophilic substitution reaction. This reaction can be catalyzed by either acid or base and results in the formation of 2-methoxyaniline and maleic acid . The hydrolysis of N-substituted maleamic acids is known to be facilitated by the neighboring carboxylic acid group, which can act as an intramolecular catalyst. researchgate.net Studies on the closely related N-(2'-methoxyphenyl)phthalamic acid have detailed the kinetics of its hydrolysis in alkaline media. um.edu.my Similarly, the cyclized N-(2-Methoxyphenyl)maleimide can undergo hydrolysis to revert to the open-chain maleamic acid. rsc.org
Recent research has shown that maleamic acids can undergo reversible transamidation reactions without the need for a catalyst under mild conditions. nih.gov This dynamic process involves an equilibrium between the maleamic acid, its corresponding anhydride, and the amine. An external amine can react with the anhydride intermediate, leading to an amide exchange. This establishes maleamic acids as a valuable component in the field of dynamic combinatorial chemistry. nih.gov
Reactions at the Carboxyl Group: Esterification
The carboxylic acid moiety can undergo nucleophilic substitution to form esters. The Fischer esterification, involving reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, would convert this compound into its corresponding ester, such as Methyl (Z)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate . While specific studies on the esterification of this compound are not prevalent, the principles of esterification are well-established for carboxylic acids. organic-chemistry.org This reaction would typically require dehydrating conditions to drive the equilibrium toward the ester product.
Table 2: Nucleophilic Substitution Reactions of this compound
| Reaction Type | Nucleophile/Reagent | Product(s) | Significance |
| Intramolecular Cyclodehydration | Heat, Acetic Anhydride/Sodium Acetate | N-(2-Methoxyphenyl)maleimide + H₂O | Synthesis of maleimides for polymers and bioconjugation. mdpi.comgoogle.com |
| Amide Hydrolysis | H₂O (acid or base catalyzed) | 2-Methoxyaniline + Maleic Acid | Degradation pathway; regeneration of starting materials. researchgate.netum.edu.my |
| Transamidation | Another amine (R-NH₂) | This compound ⇌ N-(Aryl')maleamic acid | Dynamic combinatorial chemistry, material science. nih.gov |
| Esterification | Alcohol (R-OH), Acid catalyst | This compound ester + H₂O | Synthesis of functionalized monomers and intermediates. organic-chemistry.org |
Spectroscopic and Analytical Characterization Techniques for N 2 Methoxyphenyl Maleamic Acid
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups present in N-(2-Methoxyphenyl)maleamic acid by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds within the molecule.
Identification of Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid, amide, alkene, and aromatic methoxy (B1213986) functionalities.
A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibration of the secondary amide. The N-H stretch of the amide group typically appears as a distinct peak around 3300-3250 cm⁻¹.
The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch is anticipated to appear in the range of 1725-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1680-1640 cm⁻¹. The presence of these two bands provides strong evidence for the maleamic acid structure.
The C=C stretching vibration of the alkene group in the maleamic acid backbone is expected to produce a medium to weak absorption band in the 1640-1620 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the methoxy group on the aromatic ring would likely be observed in the 1260-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-H bending vibrations give rise to signals in the fingerprint region.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |
| N-H Stretch | Amide | 3300-3250 |
| C=O Stretch | Carboxylic Acid | 1725-1700 |
| C=O Stretch (Amide I) | Amide | 1680-1640 |
| C=C Stretch | Alkene | 1640-1620 |
| C-O Stretch | Methoxy (Aromatic) | 1260-1200 (asymmetric), 1050-1000 (symmetric) |
| C-H Stretch | Aromatic | ~3100-3000 |
| C-H Stretch | Alkene | ~3050-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Analysis
The ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the protons in the methoxy group, the aromatic ring, the vinylic system, the amide, and the carboxylic acid.
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.8-4.0 ppm. The protons on the aromatic ring will show a complex multiplet pattern in the aromatic region (approximately 6.8-8.0 ppm) due to their ortho-disubstitution. The two vinylic protons of the maleamic acid moiety are anticipated to appear as doublets in the range of 6.0-7.0 ppm, with a coupling constant characteristic of a cis-configuration.
The amide proton (N-H) would likely be observed as a broad singlet, typically in the downfield region of 8.0-10.0 ppm, and its chemical shift can be influenced by solvent and concentration. The carboxylic acid proton (O-H) is also expected to be a broad singlet, appearing further downfield, usually above 10.0 ppm, and its signal may be exchangeable with D₂O.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | Singlet | 3.8 - 4.0 |
| Aromatic-H | Multiplet | 6.8 - 8.0 |
| Vinylic-H | Doublet | 6.0 - 7.0 |
| N-H (Amide) | Broad Singlet | 8.0 - 10.0 |
| O-H (Carboxylic Acid) | Broad Singlet | >10.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation
The ¹³C-NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the most downfield positions, typically in the range of 165-175 ppm. The carbons of the aromatic ring will appear between 110 and 160 ppm, with the carbon attached to the methoxy group appearing at a higher field due to shielding effects. The vinylic carbons are expected to resonate in the 120-140 ppm region. The methoxy carbon will produce a signal around 55-60 ppm.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Amide) | 165 - 175 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 130 - 140 |
| Aromatic C-H | 110 - 130 |
| Vinylic C=C | 120 - 140 |
| -OCH₃ | 55 - 60 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Studies
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (221.21 g/mol ).
The fragmentation pattern would likely involve characteristic losses of functional groups. A common fragmentation pathway for amides is the cleavage of the C-N bond. The loss of the methoxy group (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the aromatic ring is also a plausible fragmentation. Cleavage of the maleamic acid chain could result in fragments corresponding to maleic anhydride (B1165640) or the N-(2-methoxyphenyl)amino radical.
Table 4: Plausible EI-MS Fragmentation for this compound
| m/z | Possible Fragment Ion |
| 221 | [M]⁺˙ (Molecular Ion) |
| 204 | [M - OH]⁺ |
| 190 | [M - OCH₃]⁺ |
| 176 | [M - COOH]⁺ |
| 123 | [C₇H₇NO]⁺˙ (2-methoxyaniline) |
| 108 | [C₇H₈O]⁺˙ (cresol radical cation) |
| 98 | [C₄H₂O₃]⁺˙ (maleic anhydride radical cation) |
Computational and Theoretical Studies of N 2 Methoxyphenyl Maleamic Acid
Density Functional Theory (DFT) Calculations for N-(2-Methoxyphenyl)maleamic Acid
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with determining the molecule's most stable three-dimensional structure and then probing its electronic properties.
Geometry Optimization and Electronic Structure Investigations
The first step in a computational analysis is to perform a geometry optimization. This process computationally determines the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the maleamic acid moiety and the orientation of the methoxyphenyl group relative to the rest of the molecule.
Once the optimized geometry is obtained, its electronic structure can be investigated. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability and electronic excitation properties.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Expected Data | Significance |
|---|---|---|
| Optimized Bond Lengths (Å) | C=C, C=O, C-N, etc. | Defines the molecule's geometric structure. |
| Optimized Bond Angles (°) | O=C-C, C-N-C, etc. | Determines the three-dimensional shape. |
| Dihedral Angle (°) | Phenyl ring vs. Amide plane | Describes the rotational conformation. |
| HOMO Energy (eV) | Negative value | Relates to the electron-donating ability. |
| LUMO Energy (eV) | Negative or positive value | Relates to the electron-accepting ability. |
Note: The data in this table is illustrative of what a DFT calculation would produce and is not based on actual research findings for this specific molecule.
Prediction of Molecular Electrostatic Potential Landscapes
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl and carboxyl groups, as well as the methoxy (B1213986) group, are expected to be regions of negative potential, while the hydrogen atoms of the amide and carboxylic acid groups would be regions of positive potential.
Calculation of Thermodynamic Functions
DFT calculations can also be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are vital for understanding the stability of the molecule and predicting the spontaneity of reactions in which it participates.
Quantum Chemical Simulations of Reaction Mechanisms Involving this compound
Beyond static properties, quantum chemistry can simulate the dynamic processes of chemical reactions, providing a deeper understanding of reaction pathways and kinetics.
Energetic Profiles of Reaction Pathways and Transition State Characterization
A key application of quantum chemical simulations is the mapping of a reaction's energetic profile. This involves calculating the energy of the system as it progresses from reactants to products, passing through high-energy transition states. For instance, the cyclization of this compound to form the corresponding maleimide (B117702) is a reaction of significant interest. A computational study could identify the transition state structure for this intramolecular cyclization and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
Table 2: Hypothetical Energy Profile Data for the Cyclization of this compound
| Species | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Reactant | 0 | This compound |
| Transition State | Activation Energy (Ea) | Highest energy point on the reaction path. |
Note: This table illustrates the type of data obtained from a reaction mechanism simulation and is not based on published results.
Tautomeric Stability and Isomerization Energy Barriers
This compound can potentially exist in different tautomeric forms, which are isomers that differ in the position of a proton. For example, proton transfer could occur between the carboxylic acid and the amide group. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is the most stable. Furthermore, these simulations can calculate the energy barriers for the isomerization between different forms, providing insight into the dynamics of these transformations.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough investigation into the computational and theoretical studies of the chemical compound this compound reveals a significant gap in publicly accessible scientific research. While the user requested a detailed article structured around specific advanced computational approaches, including Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and the incorporation of solvation models, such specific data for this particular compound could not be located.
General computational methodologies and their applications to similar molecules, such as other N-arylmaleamic acids, are available. However, a focused and in-depth analysis of the electronic structure, reactivity, and substituent effects of this compound, as requested, is not present in the surveyed literature. The specific data tables and detailed research findings necessary to populate the requested article sections—covering NBO analysis, FMO theory applications, solvation model predictions, and a computational analysis of substituent effects for this exact compound—are not available.
Therefore, it is not possible to generate the requested English article with the specified level of scientific accuracy and detail solely focused on this compound. The necessary computational data and research findings have not been published or are not available in the public domain.
Advanced Applications of N 2 Methoxyphenyl Maleamic Acid in Materials Science
Utilization in Polyimide Synthesis and Polymer Chemistry
The primary application of N-(2-methoxyphenyl)maleamic acid in materials science is as a precursor for polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.
This compound as a Key Monomer Precursor for Polyimides
The synthesis of polyimides from this compound follows a well-established two-step process. The first step involves the synthesis of the maleamic acid itself, typically through the reaction of 2-methoxyaniline with maleic anhydride (B1165640). This reaction forms the stable poly(amic acid) precursor. nasa.govgoogle.com
The second and critical step is imidization, where the amic acid is converted into the corresponding imide, N-(2-methoxyphenyl)maleimide, through cyclodehydration. google.com This is typically achieved by thermal treatment or by using chemical dehydrating agents. The resulting maleimide (B117702) contains a reactive carbon-carbon double bond within its five-membered ring, which is susceptible to polymerization. humanjournals.com This two-step approach is advantageous as the amic acid precursor is often more soluble than the final polyimide, facilitating processing into films or fibers before the final, intractable imide structure is formed. google.com
Synthesis of Homopolymers and Copolymers Derived from N-(2-Methoxyphenyl)maleimide
Once N-(2-methoxyphenyl)maleimide is synthesized, it can undergo polymerization through its reactive double bond. Free-radical polymerization, often initiated by agents like 2,2'-azobisisobutyronitrile (AIBN), can be used to create homopolymers. humanjournals.comzenodo.org These homopolymers, poly(N-(2-methoxyphenyl)maleimide), form the basis of thermally stable plastics. uctm.edu
To further tailor the material's properties, N-(2-methoxyphenyl)maleimide can be copolymerized with a variety of other vinyl monomers. humanjournals.com Copolymerization with monomers such as methyl methacrylate, ethyl acrylate, or styrene (B11656) allows for the modification of properties like flexibility, solubility, and thermal characteristics. humanjournals.comhumanjournals.com For instance, studies on the analogous N-(4-methoxyphenyl)maleimide have demonstrated its successful copolymerization with acrylates to create polymers with specific thermal degradation profiles. humanjournals.com This versatility enables the design of polymers with a finely tuned balance of properties for specific applications. uctm.edu
Table 1: Polymerization Methods for N-Aryl-Maleimide Derivatives
| Polymerization Type | Monomers | Initiator | Solvent | Typical Conditions |
|---|---|---|---|---|
| Homopolymerization | N-(2-Methoxyphenyl)maleimide | AIBN | THF, DMF | 60-65°C humanjournals.comzenodo.org |
| Copolymerization | N-(2-Methoxyphenyl)maleimide & Methyl Acrylate | AIBN, BPO | THF | 60°C humanjournals.com |
| Copolymerization | N-(2-Methoxyphenyl)maleimide & Ethyl Acrylate | AIBN, BPO | THF, DMF | 60°C humanjournals.com |
This table is illustrative, based on typical conditions for similar N-substituted maleimides.
Development of High-Performance Resins from this compound Derivatives
Polymers derived from N-substituted maleimides are recognized as an important class of high-performance engineering plastics. uctm.edu The inherent rigidity of the imide ring and the aromatic structure contributed by the methoxyphenyl group lead to polymers with high thermal stability. humanjournals.com Research on related polymaleimides shows that they are often used as heat-resistant polymers in applications such as electrical insulators and protective coatings. uctm.edu
The development of high-performance resins involves creating polymers that maintain their structural integrity and mechanical properties at elevated temperatures. Thermogravimetric analysis (TGA) of polymers made from similar maleimides, such as N-(4-methoxyphenyl)maleimide, shows initial decomposition temperatures starting around 220°C, with significant stability up to higher temperatures, making them suitable for demanding applications. humanjournals.com By creating copolymers or blending these polymers, resins with a wide range of service temperatures and mechanical strengths can be formulated. nih.gov
Functional Polymer Design with this compound Derivatives
The maleimide functional group, which is the cornerstone of polymers derived from this compound, is highly reactive and offers pathways for creating complex and functional polymer architectures.
Applications as Cross-linking Reagents in Polymer Networks
The double bond within the maleimide ring is highly susceptible to reactions, making its derivatives excellent candidates for cross-linking reagents. nih.gov Bifunctional maleimides, known as bismaleimides (BMIs), are a major class of thermosetting resins that form highly cross-linked, three-dimensional networks upon heating. nih.gov These networks are known for their exceptional thermal and dimensional stability. nih.gov
Derivatives of this compound can be designed to have multiple maleimide groups, enabling them to act as cross-linkers. The maleimide group can react with itself via free-radical polymerization or with other functional groups, such as thiols (via Michael addition) or amines, to form stable covalent bonds. wikipedia.orgiris-biotech.de This cross-linking capability is fundamental to producing thermosetting materials that are mechanically robust and resistant to solvents and heat. researchgate.net
Table 2: Cross-linking Reactions Involving the Maleimide Group
| Reaction Type | Reactant | Resulting Linkage | Key Features |
|---|---|---|---|
| Thermal Polymerization | Maleimide-Maleimide | C-C Bond | Forms highly cross-linked, rigid networks upon heating. nih.gov |
| Michael Addition | Maleimide + Thiol | Thioether Bond | Rapid and selective reaction, often used in bioconjugation. wikipedia.orgiris-biotech.de |
| Diels-Alder Reaction | Maleimide + Furan | Cycloadduct | Thermally reversible cross-linking for self-healing materials. nih.gov |
Role in the Formulation of Encapsulation Resins and Structural Adhesives
The robust properties of cross-linked polymers derived from maleimides make them highly suitable for specialized industrial applications.
Encapsulation Resins: In the microelectronics industry, encapsulation resins are used to protect delicate semiconductor components from moisture, heat, and physical shock. The high thermal stability, low dielectric constant, and mechanical strength of polyimide-based networks make them ideal for this purpose. osti.gov Resins formulated from this compound derivatives can provide the necessary protection for electronic components operating under harsh conditions.
Structural Adhesives: Structural adhesives are materials that create high-strength bonds capable of bearing significant loads, often used in the aerospace and automotive industries to join metals and composite materials. youtube.com Bismaleimide (BMI) resins are a key component in high-performance structural adhesives due to their excellent strength at elevated temperatures. nih.gov Incorporating maleimide-terminated polyimides into adhesive formulations has been shown to improve the thermal stability, strength, and toughness of the final bond. google.com The polymers derived from this compound can be formulated into adhesives that offer superior performance in high-temperature and structurally demanding environments. nih.govgoogle.com
Nanomaterial Development Incorporating this compound Moieties
The incorporation of specific organic moieties into nanomaterials is a burgeoning area of research, aimed at designing advanced materials with tailored functionalities. This compound, with its reactive carboxylic acid and amide groups, alongside the electronically significant methoxyphenyl ring, presents a promising candidate for the development of novel nanomaterials. Its structural features allow for polymerization and interaction with various nanoparticles, paving the way for its use in conducting polymers, nanocomposites, and corrosion protection systems.
Integration into Conducting Polymers and Nanocomposites
While direct studies on this compound are limited, extensive research on its isomer, N-(4-Methoxyphenyl)maleamic acid, provides significant insights into its potential for creating conducting polymers and nanocomposites. The electropolymerization of such monomers is a viable method for producing polymer films. For instance, a polymer film of Poly[N-(4-Methoxy Phenyl)maleamic acid] has been successfully synthesized and deposited on a low carbon steel electrode through an electrochemical oxidation approach in a seawater solution. chemmethod.com This process involves the application of a voltage to a solution containing the monomer, leading to the formation of a polymer coating on the electrode surface.
The integration of nanoparticles (NPs) into these polymer matrices has been shown to significantly enhance their properties. The inclusion of metal oxides like Zinc Oxide (ZnO) and Copper(II) Oxide (CuO) into a Poly[N-(4-Methoxy Phenyl)maleamic acid] matrix resulted in the formation of nanocomposites with a uniform distribution of nanoparticles within the polymer network. chemmethod.com Scanning Electron Microscopy (SEM) analysis of these nanocomposites revealed a chain pattern growth of the polymer with nanoparticles situated at the junctions of the polymer chain network, a morphology that contributes to the material's enhanced properties. chemmethod.com In contrast, the polymer without nanoparticles exhibited a network of short nano-fibers. chemmethod.com The even distribution of nanoparticles throughout the polymer matrix is crucial for achieving superior performance characteristics, such as improved thermal stability, adhesion, mechanical strength, and electrochemical properties. chemmethod.com
The following table summarizes the morphological differences observed in these related polymer systems:
| Material | Observed Morphology |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] | Network of short nano-fibers |
| Poly[N-(4-Methoxy Phenyl)maleamic acid]/ZnO Nanocomposite | Chain pattern of the polymer with evenly distributed nanoparticles |
| Poly[N-(4-Methoxy Phenyl)maleamic acid]/CuO Nanocomposite | Chain pattern of the polymer with evenly distributed nanoparticles |
This data is based on the study of the closely related N-(4-Methoxyphenyl)maleamic acid and is presented here as a strong predictive model for the behavior of this compound.
Exploration in Corrosion Protection Materials
The application of conducting polymer nanocomposites as corrosion protection coatings is a field of significant interest. Research on the aforementioned Poly[N-(4-Methoxy Phenyl)maleamic acid] and its nanocomposites has demonstrated their effectiveness in protecting low carbon steel from corrosion in a seawater environment. chemmethod.com The protective capability of these coatings is evaluated using electrochemical polarization techniques, which measure the corrosion rate of the coated metal.
The polymer coating, when applied to a low carbon steel surface, has been shown to inhibit the corrosion rate. chemmethod.com The incorporation of ZnO and CuO nanoparticles into the polymer matrix further enhances this protective effect. chemmethod.com The inhibition efficiency of these coatings improves with the addition of nanoparticles. For instance, the polymer nanocomposite coatings have been shown to significantly reduce the corrosion current density, indicating a lower rate of corrosion. chemmethod.com
The effectiveness of these coatings can be quantified by their inhibition efficiency (IE), which is calculated from the corrosion rates of the uncoated and coated steel. The data from studies on the 4-methoxy isomer's polymer and its nanocomposites in a 3.5% seawater solution at different temperatures demonstrates a clear trend of increased protection with the addition of nanoparticles.
Below is a data table illustrating the corrosion inhibition performance of these related materials:
| Coating Material | Temperature (K) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Uncoated Low Carbon Steel | 293 | 11.4 | - |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] | 293 | 0.8 | 92.9 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + ZnO NPs | 293 | 0.5 | 95.6 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + CuO NPs | 293 | 0.4 | 96.4 |
| Uncoated Low Carbon Steel | 303 | 16.5 | - |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] | 303 | 1.3 | 92.1 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + ZnO NPs | 303 | 0.8 | 95.1 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + CuO NPs | 303 | 0.6 | 96.3 |
| Uncoated Low Carbon Steel | 313 | 24.3 | - |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] | 313 | 2.1 | 91.3 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + ZnO NPs | 313 | 1.2 | 95.0 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + CuO NPs | 313 | 0.9 | 96.2 |
| Uncoated Low Carbon Steel | 323 | 36.7 | - |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] | 323 | 3.4 | 90.7 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + ZnO NPs | 323 | 1.9 | 94.8 |
| Poly[N-(4-Methoxy Phenyl)maleamic acid] + CuO NPs | 323 | 1.4 | 96.1 |
Note: The data presented in this table is derived from research on the electropolymerization of N-(4-Methoxyphenyl)maleamic acid and its nanocomposites. It serves as a valuable reference for the anticipated performance of materials derived from this compound.
The mechanism of corrosion inhibition by these coatings involves the formation of a protective barrier on the metal surface. The polymer film itself provides a physical barrier, and the incorporated nanoparticles can further enhance this by increasing the tortuosity of the diffusion path for corrosive species and by potentially imparting other protective properties such as hydrophobicity and improved adhesion. chemmethod.com The organic compounds containing heteroatoms like nitrogen and oxygen can adsorb onto the metal surface, forming a corrosion-resistant film. mdpi.com
The structural characteristics of this compound, being very similar to its 4-methoxy isomer, suggest that it would also be a highly effective monomer for the development of corrosion-resistant coatings. The presence of the methoxy (B1213986) group, regardless of its position on the phenyl ring, is expected to contribute to the electronic properties of the resulting polymer, which are crucial for its conducting and anti-corrosion functionalities.
Future Research Directions for N 2 Methoxyphenyl Maleamic Acid
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of N-substituted maleamic acids typically involves the reaction of maleic anhydride (B1165640) with a corresponding amine in an organic solvent. For N-(2-Methoxyphenyl)maleamic acid, this involves reacting 2-methoxyaniline with maleic anhydride. While effective, this method often relies on volatile and potentially hazardous organic solvents. Future research should prioritize the development of greener, more sustainable synthetic methodologies.
Key areas for exploration include:
Green Solvents: Investigating the use of environmentally benign solvent systems, such as water, supercritical fluids, or bio-derived solvents, to minimize the environmental impact of the synthesis process. The use of aqueous micellar conditions is another promising avenue that can improve yield and sustainability. nih.gov
Catalysis: Exploring the use of novel catalysts to enhance reaction efficiency and selectivity under milder conditions. This includes developing reusable solid acid catalysts or enzymatic approaches (biocatalysis) that can operate at lower temperatures and with higher atom economy. nih.gov
Alternative Energy Sources: Studying the application of microwave irradiation or mechanochemistry (ball milling) to accelerate the reaction, potentially eliminating the need for bulk solvents and reducing energy consumption. nih.gov
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
In-depth Mechanistic Understanding through Synergistic Spectroscopic and Computational Methods
A thorough understanding of the reaction mechanism and the structural dynamics of this compound is crucial for its optimization and application. The current understanding is often based on standard characterization techniques like infrared spectroscopy and elemental analysis. nih.govnih.gov Future research should employ a synergistic approach combining advanced spectroscopic techniques and computational modeling.
Future research efforts should focus on:
Mechanistic Elucidation: The formation of maleamic acids proceeds through the nucleophilic attack of the amine on the anhydride. Detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., ReactIR, in-situ NMR), can provide real-time data on reaction intermediates and transition states.
Structural Analysis: Advanced solid-state NMR and detailed X-ray crystallographic studies can provide precise information on the molecule's conformation, including the orientation of the methoxy (B1213986) group and the planarity of the maleamic acid unit. Studies on related compounds like N-(2-methylphenyl)maleamic acid have revealed specific conformations and the importance of intramolecular hydrogen bonds, which could be further explored for the methoxy-substituted variant. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate activation energies, and predict the vibrational spectra. This can help in corroborating experimental findings and providing insights into the electronic effects of the 2-methoxy substituent on the molecule's reactivity and conformation.
Table 1: Proposed Spectroscopic and Computational Techniques for Mechanistic Study
| Technique | Objective | Expected Insights |
| In-situ FTIR/NMR Spectroscopy | Real-time reaction monitoring | Identification of transient intermediates, kinetic profiling |
| 2D NMR (COSY, HMBC, NOESY) | Detailed structural elucidation in solution | Confirmation of connectivity, spatial proximity of atoms |
| X-ray Crystallography | Precise solid-state structure determination | Bond lengths, bond angles, crystal packing, hydrogen bonding |
| Density Functional Theory (DFT) | Computational modeling of reaction and structure | Reaction energy profiles, transition state geometries, predicted spectra |
Rational Design of this compound Derivatives for Tailored Material Properties
The structure of this compound serves as an excellent scaffold for the rational design of new derivatives with customized properties. By systematically modifying its molecular structure, a wide range of new materials, particularly polymers, can be developed.
Future research should be directed towards:
Monomer Synthesis: Utilizing this compound as a monomer for polymerization. The presence of a carboxylic acid group and a reactive double bond allows for various polymerization strategies, such as condensation polymerization or addition polymerization, to create novel polyesters and polyamides.
Derivative Library: Synthesizing a library of derivatives by introducing different functional groups onto the phenyl ring or modifying the maleamic acid backbone. This allows for the systematic study of structure-property relationships. For example, introducing electron-withdrawing or electron-donating groups could tune the electronic properties, while incorporating long alkyl chains could modify solubility and thermal behavior.
Polymer Development: Creating copolymers by reacting this compound or its derivatives with other monomers, such as styrene (B11656) and maleic anhydride, to produce functional polymers. Such polymers could find applications as sizing agents, coatings, or adhesives. researchgate.net The thermal cyclization of the maleamic acid moiety to the corresponding maleimide (B117702) offers a pathway to high-performance polyimides with enhanced thermal stability.
Expanding Applications in Emerging Fields of Chemical Engineering and Advanced Materials
While currently a research chemical, the functional groups within this compound—an amide, a carboxylic acid, and an alkene—make it a versatile building block for various advanced materials.
Potential emerging applications to be explored include:
Functional Coatings and Adhesives: The carboxylic acid group can promote adhesion to various substrates, making its polymers suitable for developing functional coatings with specific properties like hydrophobicity or corrosion resistance.
Stimuli-Responsive Materials: The amide and acid groups are capable of hydrogen bonding, which can be engineered to create materials that respond to external stimuli such as pH or temperature. This could lead to the development of smart hydrogels or drug delivery systems.
Membrane Technology: Incorporating this compound into polymer backbones could lead to the development of novel membranes for separation processes in chemical engineering, such as gas separation or pervaporation, where the polarity and functionality of the methoxyphenyl group can be exploited.
Precursors for Heterocyclic Synthesis: The maleamic acid structure is a precursor to various heterocyclic compounds, including maleimides, which are important in bioconjugation chemistry and polymer synthesis. Exploring new synthetic transformations of this compound could yield novel heterocyclic structures with potential biological or material applications.
Table 2: Potential Future Applications of this compound and its Derivatives
| Application Area | Relevant Properties/Functionality | Potential Product/System |
| Advanced Polymers | Thermal cyclization to imide, copolymerization | High-performance polyimides, functional copolymers |
| Smart Materials | pH-sensitive carboxylic acid group | Stimuli-responsive hydrogels, sensors |
| Adhesives & Coatings | Carboxylic acid for substrate adhesion | Corrosion-resistant coatings, specialty adhesives |
| Separation Science | Tunable polarity and functionality | Polymer membranes for gas or liquid separation |
| Organic Synthesis | Versatile chemical intermediate | Building block for novel heterocyclic compounds |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)maleamic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of N-(2-Methoxyphenyl)maleamic acid typically involves the reaction of maleic anhydride with 2-methoxyaniline under controlled conditions. A standard protocol includes dissolving maleic anhydride in a polar aprotic solvent (e.g., THF or acetone), followed by dropwise addition of 2-methoxyaniline at 0–5°C to minimize side reactions. Stirring at room temperature for 12–24 hours ensures complete amide bond formation. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity. Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimizing stoichiometry (1:1 molar ratio) are critical .
Q. How can researchers characterize the structure and purity of N-(2-Methoxyphenyl)maleamic acid using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- FT-IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹).
- NMR : ¹H NMR (DMSO-d6) should show peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and maleamic acid vinyl protons (δ 6.3–6.5 ppm). ¹³C NMR confirms carbonyl carbons (~δ 170 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%). Compare retention times with authentic standards .
Advanced Research Questions
Q. What enzymatic pathways are involved in the metabolism of N-(2-Methoxyphenyl)maleamic acid derivatives, and how do CYP isoforms influence metabolite profiles across species?
- Methodological Answer : Hepatic microsomal studies on structurally related N-(2-methoxyphenyl)hydroxylamine reveal species-specific CYP-mediated metabolism. In rabbits, CYP1A/2B isoforms drive reductive metabolism to o-anisidine (major metabolite) and oxidative pathways to o-aminophenol. In rats, CYP2E1 dominates, yielding negligible oxidative metabolites. To study this, incubate the compound with β-naphthoflavone-induced (CYP1A), phenobarbital-induced (CYP2B), or ethanol-induced (CYP2E1) microsomes. Use NADPH as a cofactor and quantify metabolites via HPLC (e.g., C18 column, pH 7.4 mobile phase). Species differences necessitate cross-validation using human hepatocytes or recombinant CYP enzymes .
Q. How do pH and enzymatic versus non-enzymatic conditions affect the stability and degradation pathways of N-(2-Methoxyphenyl)maleamic acid in vitro?
- Methodological Answer : Stability studies under varying pH (4.5–7.4) and incubation with/without microsomal enzymes reveal degradation mechanisms. At pH 4.5, non-enzymatic hydrolysis of the maleamic acid moiety occurs, forming maleic acid and 2-methoxyaniline derivatives. At physiological pH (7.4), degradation is minimal without enzymes. For enzymatic studies, incubate with hepatic microsomes + NADPH and monitor via LC-MS/MS. Use control experiments (boiled microsomes or no NADPH) to distinguish enzymatic vs. spontaneous reactions. Quantify degradation products (e.g., o-nitrosoanisole) using external calibration curves .
Q. How can researchers reconcile interspecies variability in metabolite formation when extrapolating toxicological data for N-(2-Methoxyphenyl)maleamic acid? **
- Methodological Answer : Address contradictions (e.g., rabbit vs. rat microsomal data) by:
- Comparative CYP Profiling : Quantify CYP isoform expression (e.g., immunoblotting) across species.
- Inhibition Assays : Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A, ketoconazole for CYP3A) to identify dominant pathways.
- Computational Modeling : Apply in silico tools (e.g., molecular docking with CYP2E1 vs. CYP1A2) to predict binding affinities. Validate findings with human liver microsomes to enhance translational relevance .
Analytical and Experimental Design Considerations
Q. What advanced chromatographic techniques are recommended for resolving co-eluting metabolites of N-(2-Methoxyphenyl)maleamic acid in complex biological matrices?
- Methodological Answer : Use ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for high-resolution separation. Optimize gradient elution (e.g., 0.1% acetic acid in water/acetonitrile) and employ a Q-TOF mass analyzer for accurate mass measurements. For quantification, develop a stable isotope-labeled internal standard (e.g., ¹³C-labeled maleamic acid) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


